2,2-Diphenylethylamine

概要

説明

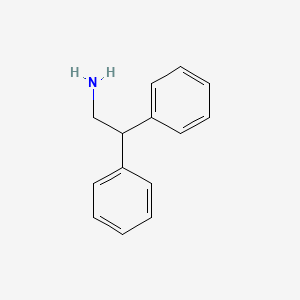

2,2-ジフェニルエチルアミンは、ベンジドリールアミンとしても知られており、化学式C14H15Nの有機化合物です。これは、エチルアミン骨格に2つのフェニル基が結合していることを特徴としています。

2. 製法

合成経路および反応条件: 2,2-ジフェニルエチルアミンは、さまざまな方法で合成できます。一般的な方法の1つは、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の存在下、ベンゾフェノンとアンモニアまたはアミンを還元アミノ化することです。 反応は通常、穏やかな条件下で行われ、高い効率で目的の生成物を与えます .

工業生産方法: 工業環境では、2,2-ジフェニルエチルアミンは、同様の合成経路を使用して、より大きな規模で製造されます。このプロセスには、製品の品質と収率の一貫性を確保するために、連続フローリアクターの使用が含まれます。 反応条件は、副生成物を最小限に抑え、合成の効率を最大限に高めるように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Diphenyl-ethylamine can be synthesized through various methods. One common approach involves the reductive amination of benzophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In industrial settings, 2,2-Diphenyl-ethylamine is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

反応の種類: 2,2-ジフェニルエチルアミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するイミンまたはニトリルを形成するように酸化することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、2級または3級アミンを形成するように還元することができます。

置換: アミン基は、ハロゲン化アルキルまたはハロゲン化アシルとの求核置換反応を起こして、置換アミンまたはアミドを形成することができます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン化アルキル、ハロゲン化アシル。

生成される主な生成物:

酸化: イミン、ニトリル。

還元: 2級アミン、3級アミン。

置換: 置換アミン、アミド.

4. 科学研究の応用

2,2-ジフェニルエチルアミンは、科学研究で幅広い用途があります。

化学: これは、医薬品や農薬を含むさまざまな有機化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌および抗真菌特性を示し、新しい抗生物質および抗真菌剤の開発のための潜在的な候補となります。

医学: 研究によると、2,2-ジフェニルエチルアミンは、脳内の特定の受容体と相互作用する能力があるため、神経障害を標的にした薬物の合成に使用できます。

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis

2,2-Diphenylethylamine serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly significant in developing compounds aimed at treating neurological disorders. The compound's structure allows it to interact effectively with biological targets, making it valuable for creating novel therapeutic agents .

Case Study: Neurological Agents

Research has demonstrated that derivatives of DPEA exhibit promising activity against conditions such as depression and anxiety. For instance, modifications to the DPEA structure have led to the development of new antidepressants that show enhanced efficacy and reduced side effects compared to existing treatments .

Organic Synthesis

Chemical Reagent

In organic chemistry, this compound is utilized as a reagent or intermediate in synthesizing complex molecules. Its ability to facilitate reactions involving amine functionalities is particularly noted in the creation of various organic compounds with specific desired properties .

Data Table: Organic Reactions Involving DPEA

| Reaction Type | Product Example | Reference |

|---|---|---|

| N-alkylation | N-alkylated diphenylethylamines | |

| Coupling Reactions | Biologically active compounds | |

| Reductive Amination | Amines with enhanced properties |

Polymer Science

Enhancing Material Properties

DPEA is incorporated into polymer formulations to improve characteristics such as thermal stability and mechanical strength. This application is particularly relevant in materials science, where the performance of polymers can be significantly enhanced through the inclusion of functional amines like DPEA .

Case Study: Polymer Blends

Studies have shown that blending DPEA with conventional polymers results in materials with superior thermal properties and mechanical resilience. For example, DPEA-modified polyurethanes exhibit improved thermal degradation temperatures compared to their unmodified counterparts .

Analytical Chemistry

Development of Analytical Methods

The compound plays a vital role in developing analytical techniques such as chromatography. DPEA is used as a derivatizing agent to enhance the detection and separation of various chemical substances, improving analytical sensitivity and specificity .

Data Table: Analytical Techniques Utilizing DPEA

| Technique | Application | Benefits |

|---|---|---|

| Gas Chromatography | Separation of amines | High resolution |

| Liquid Chromatography | Analysis of pharmaceuticals | Enhanced detection limits |

| Mass Spectrometry | Identification of metabolites | Accurate mass determination |

Biochemical Research

Investigating Biological Interactions

In biochemical studies, this compound is employed to explore receptor interactions and enzyme activities. Its structural properties allow researchers to investigate how this compound influences biological pathways and cellular responses .

Case Study: NMDA Receptor Studies

Research involving DPEA has indicated its potential role as an NMDA receptor modulator. Studies using rat hippocampal slices have shown that DPEA can reduce NMDA-mediated excitatory postsynaptic potentials similarly to established drugs like ketamine, suggesting its potential therapeutic applications in treating neurodegenerative diseases .

作用機序

2,2-ジフェニルエチルアミンの作用機序は、特定の分子標的および経路との相互作用に関与しています。生物系では、この化合物は、セロトニン受容体などの受容体に結合し、その活性を調節し、さまざまな生理学的効果をもたらします。 正確な経路と分子標的は、化合物が使用される特定の用途と状況によって異なります .

類似の化合物:

フェネチルアミン: 2つのフェニル基がない類似の構造を持つ化合物です。それは、その興奮剤および精神活性特性で知られています。

2,2-ジフェニルエチルアミンの独自性: 2,2-ジフェニルエチルアミンは、その2つのフェニル基によってユニークです。これは、独特の化学的および生物学的特性を与えます。 この構造的特徴により、有機合成および医薬品化学において幅広い用途が実現し、さまざまな分野の研究において貴重な化合物となっています .

類似化合物との比較

Phenethylamine: A compound with a similar structure but lacking the two phenyl groups. It is known for its stimulant and psychoactive properties.

Benzhydrylpiperazine: Another compound with a similar structure but containing a piperazine ring instead of the ethylamine backbone.

Uniqueness of 2,2-Diphenyl-ethylamine: 2,2-Diphenyl-ethylamine is unique due to its dual phenyl groups, which confer distinct chemical and biological properties. This structural feature allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in various fields of research .

生物活性

2,2-Diphenylethylamine (DPEA) is a compound with significant biological activity, primarily recognized for its role in various pharmacological applications. This article explores the biological properties of DPEA, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C14H15N

- Molecular Weight : 209.28 g/mol

- CAS Number : 3963-62-0

DPEA exhibits a broad spectrum of biological activities attributed to its structural characteristics. It is known to interact with several neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound acts as an antagonist at various receptor sites, influencing mood and behavior.

Key Mechanisms:

- Serotonin Reuptake Inhibition : DPEA has been shown to inhibit the reuptake of serotonin (5-HT), which can enhance mood and alleviate symptoms of depression .

- Dopamine D1 Antagonism : Research indicates that DPEA may act as a dopamine D1 antagonist, which could have implications for treating disorders related to dopaminergic dysfunction .

Biological Activities

The biological activities of DPEA extend beyond its neurochemical interactions. It has demonstrated antibacterial, antiplasmodial, and estrogenic activities.

Summary of Biological Activities:

1. Antibacterial Activity

A study evaluated the antibacterial effects of DPEA derivatives against resistant strains of bacteria. The results indicated that specific modifications to the DPEA structure enhanced its antibacterial potency, making it a candidate for developing new antibiotics .

2. Antiplasmodial Effects

Research conducted on DPEA derivatives revealed promising antiplasmodial activity against Plasmodium falciparum. The study highlighted the importance of structural modifications in increasing efficacy against malaria parasites .

Synthesis and Derivatives

The synthesis of DPEA and its derivatives is crucial for exploring its biological potential. Various synthetic pathways have been developed to produce DPEA analogs with enhanced biological properties.

Synthesis Overview:

特性

IUPAC Name |

2,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMTUVIKZRXSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192732 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-62-0 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3963-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。